3-硝基-4-(4-丙基哌嗪-1-基)苯甲酸甲酯

描述

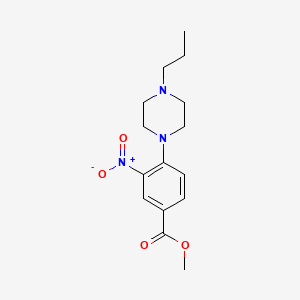

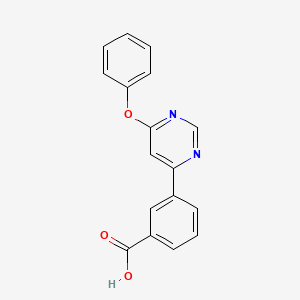

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C15H21N3O4 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” were not found, nitration of methyl benzoate can be achieved through the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . This reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” consists of 43 atoms: 21 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a solid substance . More specific physical and chemical properties were not found in the search results.科学研究应用

晶体学

该化合物已用于晶体学研究,以了解其结构和性质。 晶体结构测定有助于识别分子构象、电子分布和潜在的反应位点 .

有机合成

该化学品在合成更复杂的有机化合物中用作中间体。 它的硝基和苯甲酸酯是可发生各种化学反应的官能团,使其成为通用的构建单元 .

药物化学

在药物化学中,它用于合成药物。 分子中的哌嗪环是药物中常见的特征,表明在设计具有生物活性的化合物方面具有潜在的应用 .

材料科学

3-硝基-4-(4-丙基哌嗪-1-基)苯甲酸甲酯可用于材料科学研究,特别是在开发需要特定分子特征才能发挥功能的新型聚合物材料或涂层 .

杀虫剂开发

相关化合物,如苯甲酸甲酯,已被证明是有效的杀虫剂。 这表明 3-硝基-4-(4-丙基哌嗪-1-基)苯甲酸甲酯也可以探索其杀虫特性,包括作为接触性毒剂或驱避剂 .

分析化学

由于其独特的结构特征,它可以用作分析化学中的标准物质或参比化合物来校准核磁共振或质谱仪等仪器 .

环境科学

可以研究该化合物的环境归趋,以了解其降解、持久性和对生态系统的潜在影响。 这对评估其使用相关的环境风险至关重要 .

化学教育

作用机制

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate acts as a proton donor in many organic reactions. It can act as a Brønsted acid, donating a proton to the substrate molecule and forming a covalent bond with the substrate. This process is known as an acid-catalyzed reaction.

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate can also act as a Lewis acid, accepting a pair of electrons from the substrate molecule and forming a covalent bond with the substrate. This process is known as a Lewis acid-catalyzed reaction.

Biochemical and Physiological Effects

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function.

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate has also been found to have anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the production of nitric oxide, which is involved in pain perception.

实验室实验的优点和局限性

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate has a number of advantages and limitations for lab experiments. The main advantage of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate is its relatively low toxicity and low cost, which make it an ideal reagent for many laboratory experiments. Additionally, Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate can be easily stored and handled in the laboratory, making it a convenient reagent for many experiments.

The main limitation of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate is not very stable and can decompose at high temperatures, making it unsuitable for certain experiments.

未来方向

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate has a variety of potential applications in the future. It can be used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate can be used as a catalyst in various chemical reactions,

安全和危害

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment as required .

属性

IUPAC Name |

methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNBAOPRASNOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Nitropyridin-2-yl)oxy]benzoic acid](/img/structure/B1387294.png)

![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)

![4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387297.png)

![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)

![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)

![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)

![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)

![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)